4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide
CAS No.:
Cat. No.: VC0006148
Molecular Formula: C16H23ClN2O3S
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H23ClN2O3S |
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Molecular Weight | 358.9 g/mol |
IUPAC Name | 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide |
Standard InChI | InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2 |
Standard InChI Key | AYQCZQKMGKDZPS-UHFFFAOYSA-N |
SMILES | C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES | C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Chemical Identity and Structural Properties
Molecular Characteristics
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide (CAS 384352-24-3) is a synthetic small molecule with the systematic name 4-chloro-N-[2-(4-morpholinyl)cyclohexyl]benzenesulfonamide . Its structure integrates three key moieties:
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A 4-chlorobenzenesulfonamide group, providing sulfonamide’s characteristic hydrogen-bonding capacity.
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A cyclohexyl spacer, conferring conformational flexibility.
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A morpholine ring, enhancing solubility and influencing target binding through its amine and ether functionalities .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₃ClN₂O₃S |
Molecular Weight | 358.9 g/mol |
CAS Number | 384352-24-3 |
Synonyms | ML123, SF-21 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:
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¹H NMR: Aromatic protons (~7.5–7.8 ppm for chlorobenzene), cyclohexyl protons (1.2–2.5 ppm), and morpholine protons (3.6–3.8 ppm for CH₂-O-CH₂).
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¹³C NMR: Sulfonamide carbonyl at ~165 ppm, aromatic carbons (120–140 ppm), and morpholine carbons (50–70 ppm).
Infrared (IR) spectroscopy reveals sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at ~1550 cm⁻¹.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a two-step process:
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Preparation of 2-Morpholinocyclohexylamine: Cyclohexene oxide is reacted with morpholine under acidic conditions, followed by amination.
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Sulfonamide Formation: 4-Chlorobenzenesulfonyl chloride is condensed with the amine intermediate in dichloromethane, using triethylamine to scavenge HCl .
Table 2: Synthesis Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Triethylamine |
Temperature | 0–25°C (room temperature) |
Yield | 60–75% (reported) |
Purification and Analysis
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), with final purity >95% confirmed by high-performance liquid chromatography (HPLC).
Mechanism of Action and Biological Targets
TRPML3 Channel Activation
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide (SF-21) activates TRPML3, a cation channel implicated in endosomal-lysosomal function. Key findings include:
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EC₅₀: 14.24 µM, with 61% maximal efficacy relative to the reference agonist SN-2 .
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Calcium Influx: Induces intracellular Ca²⁺ release in HEK293 cells expressing TRPML3 (200 ± 7 nM Δ[Ca²⁺]i) .
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Selectivity: Minimal activity on TRPML1 and TRPML2 at 10 µM, suggesting subtype specificity .
Table 3: Pharmacological Profile
Parameter | Value | Source |
---|---|---|
TRPML3 EC₅₀ | 14.24 ± 2.03 µM | |
Maximal Efficacy | 61 ± 2% | |
Calcium Response | 200 ± 7 nM Δ[Ca²⁺]i |
Structural-Activity Relationships (SAR)
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Chloro Substituent: Essential for TRPML3 activation; removal reduces potency .
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Morpholine Group: Enhances solubility and target engagement via hydrogen bonding.
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Cyclohexyl Spacer: Optimal length for bridging sulfonamide and morpholine moieties.
Preclinical Research Findings
Ion Channel Modulation
In patch-clamp studies, 10 µM SF-21 increased TRPML3 single-channel conductance to ~10 pS at −80 mV, comparable to endogenous activators . This activity suggests potential in treating lysosomal storage disorders and neurodegenerative diseases characterized by calcium dysregulation .
Physicochemical and Pharmacokinetic Properties
Table 4: Drug-Like Properties
Property | Value | Method |
---|---|---|
LogP | 2.1 ± 0.3 | Calculated |
Solubility (pH 7.4) | 0.45 ± 0.04 mg/mL | Kinetic |
Plasma Protein Binding | 98.2% | Equilibrium |
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